N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide
Description
N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a sulfonyl group and a carboxamide group, with a 4,5-dimethylthiophene moiety
Properties
IUPAC Name |
N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-6-5-9(15-7(6)2)16(13,14)11-10(12)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYAOBQFDZZTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the sulfonyl and carboxamide groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-yl)sulfonylcyclopropanecarboxamide
- N-(4-methylthiophen-2-yl)sulfonylcyclopropanecarboxamide
- N-(5-methylthiophen-2-yl)sulfonylcyclopropanecarboxamide
Uniqueness
N-(4,5-dimethylthiophen-2-yl)sulfonylcyclopropanecarboxamide is unique due to the presence of two methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s interaction with molecular targets and its overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
